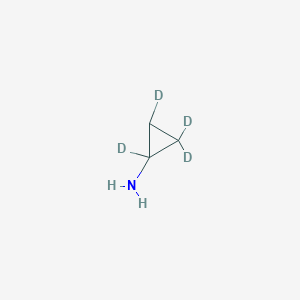
1,2,2,3-Tetradeuteriocyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2,3-Tetradeuteriocyclopropan-1-amine is a deuterated analog of cyclopropan-1-amine, where four hydrogen atoms are replaced with deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including mechanistic investigations and tracer studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3-Tetradeuteriocyclopropan-1-amine typically involves the deuteration of cyclopropan-1-amine. One common method is the catalytic hydrogenation of cyclopropan-1-amine in the presence of deuterium gas. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
化学反应分析
Types of Reactions
1,2,2,3-Tetradeuteriocyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated cyclopropanone derivatives.
Reduction: Reduction reactions can further modify the amine group or the cyclopropane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated cyclopropanone, while substitution reactions can produce a variety of deuterated amine derivatives.
科学研究应用
1,2,2,3-Tetradeuteriocyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated materials and compounds for various industrial applications, including the development of advanced materials and catalysts.
作用机制
The mechanism of action of 1,2,2,3-Tetradeuteriocyclopropan-1-amine involves its interaction with molecular targets and pathways similar to those of cyclopropan-1-amine. The presence of deuterium atoms can influence the compound’s behavior, including its reactivity and stability. Deuterium substitution often results in a kinetic isotope effect, where the reaction rates of deuterated compounds differ from their non-deuterated counterparts. This can provide valuable insights into reaction mechanisms and the role of specific hydrogen atoms in biological processes.
相似化合物的比较
Similar Compounds
Cyclopropan-1-amine: The non-deuterated analog of 1,2,2,3-Tetradeuteriocyclopropan-1-amine.
1,1,2,2-Tetradeuteriocyclopropane: Another deuterated cyclopropane derivative with different deuterium substitution patterns.
Deuterated Amines: Various other deuterated amines with different structures and substitution patterns.
Uniqueness
This compound is unique due to its specific deuterium labeling, which can provide distinct advantages in scientific research. The selective incorporation of deuterium atoms allows for detailed mechanistic studies and the investigation of isotope effects. Additionally, the compound’s stability and reactivity can differ from non-deuterated analogs, making it a valuable tool in various applications.
属性
分子式 |
C3H7N |
|---|---|
分子量 |
61.12 g/mol |
IUPAC 名称 |
1,2,2,3-tetradeuteriocyclopropan-1-amine |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D,2D2,3D |
InChI 键 |
HTJDQJBWANPRPF-YGABEOBRSA-N |
手性 SMILES |
[2H]C1C(C1([2H])N)([2H])[2H] |
规范 SMILES |
C1CC1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
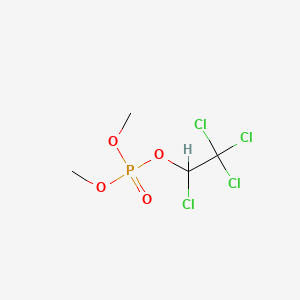
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)

![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)

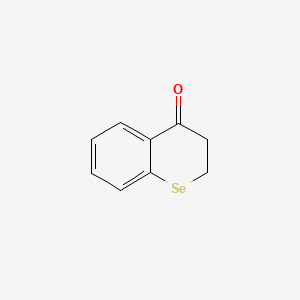
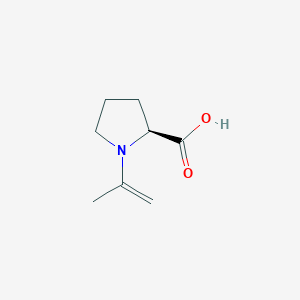
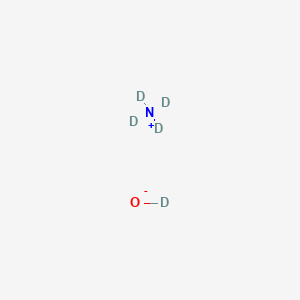
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)

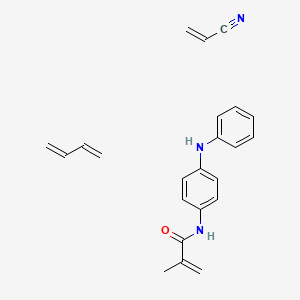
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
